3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazepane and thiophene moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one include other quinazolinone derivatives and thiazepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[3-oxo-3-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNYTUSHUKVJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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